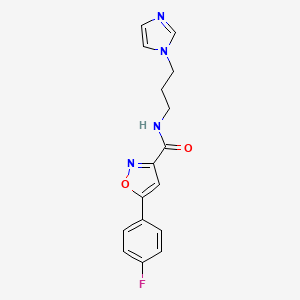Wnt/beta-catenin agonist 4
CAS No.:
Cat. No.: VC9947202
Molecular Formula: C16H15FN4O2
Molecular Weight: 314.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H15FN4O2 |
|---|---|
| Molecular Weight | 314.31 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) |
| Standard InChI Key | ZZXYPBVAIVKNCF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F |
Introduction
Chemical and Physical Properties of Wnt/β-Catenin Agonist 4
Wnt/β-catenin agonist 4 is a synthetic compound with the molecular formula C₁₆H₁₅FN₄O₂ and a molecular weight of 314.31 g/mol . Its chemical structure includes an isoxazole core, which is critical for binding to Wnt pathway components. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (397.70 mM), though sonication is required to achieve full dissolution . Stability assessments recommend storage at 4°C in light-protected conditions to prevent degradation, with stock solutions remaining viable for up to six months at -80°C or one month at -20°C .
Stock Solution Preparation
The following table outlines standardized protocols for preparing stock solutions:
| Concentration (mM) | Volume Required per Mg of Compound (mL) |
|---|---|
| 1 | 3.1816 |
| 5 | 0.6363 |
| 10 | 0.3182 |
These values ensure consistent dosing in experimental settings, particularly for in vitro assays involving HEK293 and SW480 cell lines .
Mechanisms of Action in Wnt/β-Catenin Pathway Activation
Wnt/β-catenin agonist 4 functions by stabilizing β-catenin, a transcriptional co-activator that accumulates in the cytoplasm and translocates to the nucleus upon pathway activation . In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex (AXIN, APC, GSK-3β, CK-1α), leading to its ubiquitination and proteasomal degradation . The agonist disrupts this complex, as demonstrated by a 1,049% increase in β-catenin activity in HEK293 and SW480 cells treated with 120 μM for 24 hours . This effect correlates with enhanced transcriptional activity of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF), driving the expression of target genes such as AXIN2 and CYCLIN D1 .
Interaction With Co-Regulatory Proteins
Experimental Applications and Research Findings
Osteogenesis and Tissue Regeneration
At 11 μM, the agonist induced a 2,848% increase in alkaline phosphatase (ALP) activity in ST2 stromal cells, accelerating their differentiation into osteoblasts . This effect is mediated by β-catenin-dependent upregulation of RUNX2 and OSTERIX, key transcription factors in bone formation .
Future Directions and Challenges
While preclinical data are promising, translational hurdles persist. Dose-dependent toxicity, observed as ectopic β-catenin activation in non-target tissues, necessitates refined delivery systems . Additionally, the compound’s role in atherosclerosis—where Wnt activation exacerbates vascular calcification—warrants caution in chronic use . Future studies should explore covalent modifications to enhance selectivity and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume